molecular formula C22H25N3O2S B11260563 N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide CAS No. 904815-77-6

N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide

Cat. No.: B11260563
CAS No.: 904815-77-6
M. Wt: 395.5 g/mol
InChI Key: MEZTUBNZOXZZLT-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a thioether linkage, and aromatic substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the thioether linkage, and the attachment of the aromatic substituents. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thioether linkage and aromatic substituents may also play a role in its biological effects by interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-ethylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide
  • N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]propionamide

Uniqueness

N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide is unique due to its specific combination of functional groups and structural features. The presence of both an imidazole ring and a thioether linkage, along with the specific aromatic substituents, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

904815-77-6

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H25N3O2S/c1-3-17-8-10-19(11-9-17)24-21(27)15-28-22-23-12-20(14-26)25(22)13-18-6-4-16(2)5-7-18/h4-12,26H,3,13-15H2,1-2H3,(H,24,27)

InChI Key

MEZTUBNZOXZZLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)C)CO

Origin of Product

United States

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